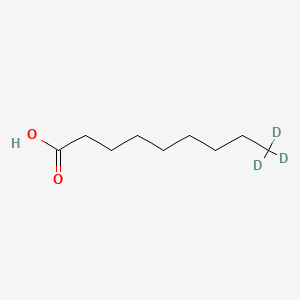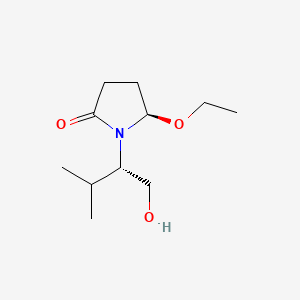
(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products . Pyrrolidin-2-ones are versatile synthons in organic synthesis due to their rich reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .
Industrial Production Methods: Industrial production of pyrrolidin-2-ones often involves the use of efficient and scalable synthetic routes. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-ones undergo various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the pyrrolidin-2-one structure.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-ones include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides .
Major Products Formed: The major products formed from the reactions of pyrrolidin-2-ones depend on the specific reaction conditions and reagents used. For example, oxidation of pyrrolidin-2-ones can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Pyrrolidin-2-ones have a wide range of scientific research applications. In chemistry, they are used as versatile building blocks for the synthesis of complex molecules . In biology, pyrrolidin-2-ones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In medicine, these compounds are explored for their potential therapeutic effects . Additionally, pyrrolidin-2-ones find applications in the industry as intermediates in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of pyrrolidin-2-ones involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes and receptors, leading to various biological effects . For instance, pyrrolidin-2-ones may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolidin-2-ones can be compared with other similar compounds such as pyrrolones and pyrrolidinones . While all these compounds share a five-membered ring structure, pyrrolidin-2-ones are unique due to their specific functional groups and reactivity . Similar compounds include pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds also exhibit diverse biological activities and are used in various scientific research applications .
Properties
IUPAC Name |
(5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-15-11-6-5-10(14)12(11)9(7-13)8(2)3/h8-9,11,13H,4-7H2,1-3H3/t9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPKQHPJSHGLE-MWLCHTKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1C(CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC(=O)N1[C@H](CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)
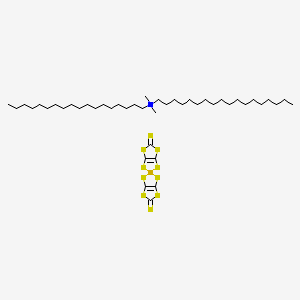
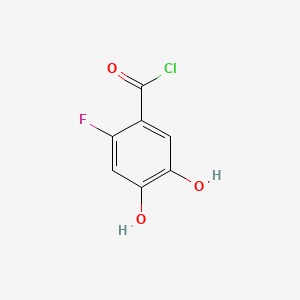
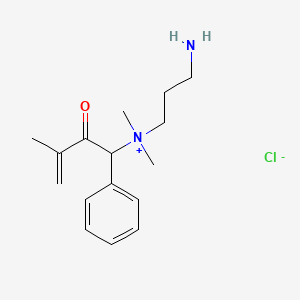
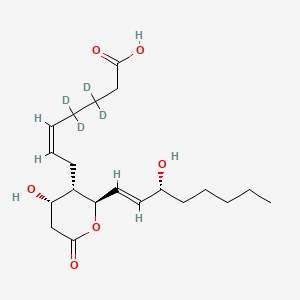
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)
